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An in-depth whitepaper for researchers, scientists, and drug development professionals.

Introduction

Flusilazole, an organosilicon fungicide, represents a significant advancement in the control of
a broad spectrum of fungal pathogens affecting major agricultural crops. Developed and
introduced by DuPont, its unique chemical structure and mode of action as a sterol 14a-
demethylase inhibitor (DMI) have made it an effective tool for disease management worldwide.
[1] This technical guide provides a comprehensive overview of the discovery, development, and
fungicidal properties of Flusilazole, with a focus on the experimental methodologies and key
data that underpin its scientific foundation.

Discovery and Development History

First reported in 1984, Flusilazole (coded as DPX-H6573) was invented by DuPont Crop
Protection.[1][2] Its development was part of a broader research initiative in the 1970s and
1980s that focused on the synthesis and screening of novel triazole compounds for fungicidal
activity. The introduction of a silicon atom into the molecular structure was a key innovation that
distinguished Flusilazole from other triazole fungicides and contributed to its potent and broad-
spectrum efficacy. The development process, from initial discovery to commercialization,
followed a rigorous pathway of synthesis, screening, field trials, and toxicological and
environmental impact assessments. While the specific internal workflow of DuPont is
proprietary, a generalized experimental workflow for the development of a fungicide like
Flusilazole is illustrated below.
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A generalized workflow for the discovery and development of a novel fungicide.

Chemical Synthesis

Flusilazole, with the chemical name bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-1-
ylmethyl)silane, is synthesized through a multi-step process involving organosilicon and triazole
chemistry.[2] A general and efficient synthesis method involves the reaction of a
chloromethylsilane precursor with a salt of 1,2,4-triazole.

A described method for the preparation of Flusilazole involves the substitution reaction of
1,2,4-triazole salt with bis(4-fluorophenyl)methyl(chloromethyl)silane.[3] The reaction can be
carried out in an organic solvent in the presence of a phase-transfer catalyst.[3] For instance,
1,2,4-triazole potassium salt can be reacted with bis(4-fluorophenyl)methyl(chloromethyl)silane
in Xylene with a phase-transfer catalyst like tetrabutylammonium chloride.[3] The mixture is
heated and stirred for several hours to yield Flusilazole.[3]

Physicochemical Properties

Flusilazole is a white to off-white crystalline solid with the following properties:
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Property Value Reference
Molecular Formula C16H15F2N3Si [1]
Molecular Weight 315.39 g/mol [1]

Melting Point 53.2+£0.06 °C

Vapor Pressure Low [4]

. Low, unaffected by pH in the
Water Solubility ‘59 [4]
range of 5-

Octanol/Water Partition 37
Coefficient (log Kow) '

i . Stable at pH 5, 7, and 9 at
Hydrolytic Stability o5oC [4]

Mode of Action: Inhibition of Ergosterol
Biosynthesis

Flusilazole is a systemic fungicide with both protective and curative action.[2] Its mode of
action is the inhibition of sterol biosynthesis, specifically targeting the enzyme C14-
demethylase (cytochrome P450 monooxygenase).[1] This enzyme is crucial for the conversion
of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition
of C14-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated
sterol precursors, which disrupts the structure and function of the fungal cell membrane,
ultimately leading to the cessation of fungal growth.
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Inhibition of the ergosterol biosynthesis pathway by Flusilazole.

Fungicidal Activity

Flusilazole exhibits a broad spectrum of activity against a wide range of phytopathogenic
fungi, including species from the Ascomycetes, Basidiomycetes, and Deuteromycetes. It is
particularly effective against powdery mildews, rusts, and various leaf spot diseases.
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In Vitro Fungicidal Efficacy

The in vitro fungicidal activity of Flusilazole is typically determined by measuring the inhibition
of mycelial growth of the target fungi on an amended agar medium. The effective concentration
required to inhibit growth by 50% (ECso) is a standard measure of fungicide potency.

Fungal Pathogen Host ECso (pg/mL) Reference
Botrytis cinerea Various 0.021-0.372 [5]
Sclerotinia )

Various 0.0227 - 0.3436 [6]

sclerotiorum

Alternaria alternata Soybean 0.0040 - 0.0053 [6]

Experimental Protocols
Mycelial Growth Inhibition Assay (ECso Determination)

Objective: To determine the concentration of Flusilazole that inhibits the mycelial growth of a
target fungus by 50%.

Materials:
e Pure culture of the target fungus

Potato Dextrose Agar (PDA) or other suitable growth medium

Flusilazole stock solution of known concentration (typically in a solvent like DMSQO)

Sterile petri dishes (90 mm)

Sterile cork borer (5-7 mm diameter)

Incubator

Procedure:

e Preparation of Fungicide-Amended Media:
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o Autoclave the PDA medium and cool it to approximately 45-50°C in a water bath.
o Prepare a series of dilutions of the Flusilazole stock solution.

o Add the appropriate volume of each Flusilazole dilution to the molten PDA to achieve the
desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 pg/mL). A control plate with only the
solvent (e.g., DMSO) should also be prepared.

o Pour the amended and control media into sterile petri dishes and allow them to solidify.

Inoculation:

o From the growing edge of an actively growing culture of the target fungus, take a mycelial
plug using a sterile cork borer.

o Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended
and control plate.

Incubation:

o Incubate the plates at the optimal temperature for the growth of the target fungus (typically
20-25°C) in the dark.

Data Collection:

o Measure the colony diameter of the fungal growth in two perpendicular directions at
regular intervals until the fungal growth in the control plate has reached a significant
portion of the plate.

o Calculate the average colony diameter for each concentration.
Data Analysis:

o Calculate the percentage of mycelial growth inhibition for each concentration relative to
the control using the formula:

= Inhibition (%) = [(C - T) / C] x 100
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» Where C is the average colony diameter of the control and T is the average colony
diameter of the treatment.

o Plot the percentage of inhibition against the logarithm of the Flusilazole concentration.

o Determine the ECso value by probit analysis or by fitting a dose-response curve to the
data.

Determination of Ergosterol Content in Fungal Mycelia

Objective: To quantify the ergosterol content in fungal mycelia to assess the impact of
Flusilazole on its biosynthesis.

Materials:
o Fungal mycelia (treated with Flusilazole and untreated control)
e Potassium hydroxide (KOH)
e Methanol
e n-Hexane
o High-Performance Liquid Chromatography (HPLC) system with a UV detector
e Ergosterol standard
Procedure:
e Saponification:
o Harvest and lyophilize the fungal mycelia.
o To a known weight of dried mycelia, add a solution of KOH in methanol.

o Reflux the mixture at 80-90°C for 1-2 hours to saponify the lipids and release the
ergosterol.

o Extraction:
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[e]

After cooling, add water and n-hexane to the mixture.

o

Vortex vigorously to extract the ergosterol into the n-hexane layer.

[¢]

Separate the n-hexane layer and repeat the extraction process on the aqueous layer.

[¢]

Combine the n-hexane extracts and evaporate to dryness under a stream of nitrogen.

o HPLC Analysis:

o

Redissolve the dried extract in a suitable solvent for HPLC (e.g., methanol or isopropanol).

[e]

Inject the sample into the HPLC system equipped with a C18 reverse-phase column.

o

Use a mobile phase such as methanol or acetonitrile/water.

[¢]

Detect ergosterol by its UV absorbance at approximately 282 nm.
e Quantification:
o Prepare a standard curve using known concentrations of the ergosterol standard.

o Quantify the ergosterol content in the samples by comparing the peak area to the standard
curve.

Toxicological Profile

Flusilazole has been subject to extensive toxicological evaluation. It is classified as slightly to
moderately toxic upon acute oral administration in rats.[7] Studies have shown that at high
doses, Flusilazole can cause developmental toxicity in rodents.[8] The toxicological data for
Flusilazole is derived from a series of standardized tests, often following OECD guidelines.

Representative Protocol: Developmental Toxicity Study
(based on OECD Guideline 414)

Objective: To assess the potential of Flusilazole to cause adverse effects on the pregnant
female and the developing embryo and fetus.
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Test System: Typically, the rat is used as the test species.
Procedure:
e Dosing:

o Pregnant female rats are administered Flusilazole daily by gavage during the period of
major organogenesis (e.g., gestation days 6 through 15).

o At least three dose levels and a concurrent control group (vehicle only) are used. The
doses are selected based on preliminary range-finding studies.

e Maternal Observations:

o Animals are observed daily for clinical signs of toxicity.

o Body weight and food consumption are recorded throughout the study.
o Fetal Evaluation:

o On the day before expected parturition, the dams are euthanized, and a caesarean

section is performed.

o The uterus is examined for the number of implantations, resorptions, and live and dead

fetuses.

o Fetuses are weighed and examined for external, visceral, and skeletal malformations and

variations.

Environmental Fate

The environmental fate of Flusilazole has been studied to understand its persistence and
mobility in soil and water. It is known to be persistent in soil under certain conditions. The
methodologies for these studies generally follow standardized guidelines, such as those from
the OECD.
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Representative Protocol: Aerobic and Anaerobic
Transformation in Soil (based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of Flusilazole in soil under both
aerobic and anaerobic conditions.

Procedure:
e Test System:

o Fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH)
are used.

o The test is typically conducted using **C-labeled Flusilazole to facilitate the tracking of the
parent compound and its transformation products.

¢ Incubation:

o The soil is treated with the test substance and incubated in the dark at a constant
temperature (e.g., 20°C) and moisture content.

o For aerobic conditions, the soil is incubated in flasks that allow for the continuous flow of
air. Evolved #CO: is trapped to measure mineralization.

o For anaerobic conditions, the soil is first incubated aerobically and then flooded with water
and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

o Sampling and Analysis:
o Soil samples are taken at various time intervals and extracted with appropriate solvents.

o The extracts are analyzed by techniques such as HPLC and Liquid Scintillation Counting
(LSC) to determine the concentration of Flusilazole and its transformation products over
time.

o A mass balance is performed to account for all the applied radioactivity.

o Data Analysis:
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o The degradation kinetics of Flusilazole are determined, and the half-life (DTso) is
calculated.

o The major transformation products are identified and their formation and decline are
monitored.

Representative Protocol: Adsorption/Desorption in Soil
(based on OECD Guideline 106)

Objective: To determine the extent to which Flusilazole adsorbs to soil particles and its
potential for leaching.

Procedure:
e Test System:
o A batch equilibrium method is used with several different soil types.
o A solution of Flusilazole in a calcium chloride solution is prepared.
e Adsorption Phase:

o Known amounts of soil are equilibrated with the Flusilazole solution for a defined period
with shaking.

o The soil suspension is then centrifuged, and the concentration of Flusilazole remaining in
the supernatant is measured.

o The amount of Flusilazole adsorbed to the solil is calculated by the difference between the
initial and final concentrations in the solution.

e Desorption Phase:

o The supernatant from the adsorption phase is replaced with a fresh calcium chloride
solution.

o The soil is resuspended and equilibrated again to determine the amount of Flusilazole
that desorbs from the soil particles.
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o Data Analysis:

o The adsorption (Kd) and soil organic carbon-water partitioning (Koc) coefficients are
calculated. These values provide an indication of the mobility of Flusilazole in soil.

Conclusion

Flusilazole remains a valuable tool in modern agriculture due to its potent and broad-spectrum
fungicidal activity. Its discovery and development exemplify a structured approach to
agrochemical innovation, from rational chemical design to rigorous safety and environmental
assessment. The detailed understanding of its mode of action, centered on the inhibition of
ergosterol biosynthesis, continues to inform resistance management strategies and the
development of new antifungal agents. The experimental protocols outlined in this guide
provide a framework for the continued evaluation of Flusilazole and other fungicides, ensuring
a robust scientific basis for their safe and effective use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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